molecular formula C8H13ClO2S B13316502 2-(Chloromethyl)-1,4-dioxa-7-thiaspiro[4.5]decane

2-(Chloromethyl)-1,4-dioxa-7-thiaspiro[4.5]decane

Cat. No.: B13316502
M. Wt: 208.71 g/mol
InChI Key: AUUGYZMNAWELEC-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1,4-dioxa-7-thiaspiro[4.5]decane is a spirocyclic compound characterized by a unique heterocyclic framework. Its structure consists of a six-membered 1,4-dioxa ring (two oxygen atoms at positions 1 and 4) fused with a five-membered thia ring (sulfur at position 7), forming a spiro junction at the decane backbone. The chloromethyl (-CH₂Cl) substituent at position 2 enhances its reactivity, making it a versatile intermediate in medicinal chemistry and drug synthesis .

Properties

Molecular Formula

C8H13ClO2S

Molecular Weight

208.71 g/mol

IUPAC Name

3-(chloromethyl)-1,4-dioxa-9-thiaspiro[4.5]decane

InChI

InChI=1S/C8H13ClO2S/c9-4-7-5-10-8(11-7)2-1-3-12-6-8/h7H,1-6H2

InChI Key

AUUGYZMNAWELEC-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CSC1)OCC(O2)CCl

Origin of Product

United States

Preparation Methods

Acetalization and Thiol Incorporation

  • Starting from cyclohexanone derivatives, the spirocyclic 1,4-dioxaspiro[4.5]decane framework is formed by acetalization with glycerol or similar diols.
  • Incorporation of sulfur to form the 7-thia moiety is achieved by using mercaptoalkanediols such as 3-mercaptopropane-1,2-diol or 2,3-dimercaptopropan-1-ol in the acetalization step.
  • Acid catalysts like perchloric acid adsorbed on silica gel (HClO4-SiO2) under solvent-free conditions have been shown to efficiently promote this acetalization and thioacetalization process with high yields.

Functional Group Transformation to Chloromethyl

  • The hydroxy group on the spirocyclic intermediate is converted into a better leaving group, typically a tosylate or directly into a chloromethyl group.
  • Chlorination can be performed using reagents such as thionyl chloride (SOCl2) or via nucleophilic substitution of tosylates with chloride ions.
  • Alkylation reactions under microwave irradiation have been employed to couple the chloromethyl spirocyclic intermediate with amines or other nucleophiles to generate derivatives.

Prins Cyclization and Cascade Reactions

  • FeCl3-promoted one-step synthesis protocols have been reported for spiro[4.5]decane derivatives involving cascade dehydration and Prins cyclization.
  • Although this method is more commonly applied to oxygen-only spirocycles, it illustrates potential pathways for constructing complex spiro frameworks that could be adapted for sulfur-containing analogues.

Allylsilane-Promoted Spiroannulation

  • Nazarov cyclization of α-(trimethylsilylmethyl)divinyl ketone derivatives has been used to synthesize spiro[4.5]decane carbon frameworks.
  • Allylsilane units facilitate spiroannulation via nucleophilic and electrophilic reactions, providing a route to the bicyclic skeleton before heteroatom incorporation.

Detailed Preparation Method (Representative Procedure)

Step Reagents/Conditions Description Yield/Notes
1 Cyclohexanone + 3-mercaptopropane-1,2-diol, HClO4-SiO2 catalyst, solvent-free, room temp Formation of 1,4-dioxa-7-thiaspiro[4.5]decane via acetalization/thioacetalization Quantitative yields reported
2 Hydroxy group conversion to tosylate using tosyl chloride, pyridine Activation of hydroxyl for substitution High efficiency
3 Tosylate + NaCl or SOCl2 Substitution to chloromethyl group Good yields, mild conditions
4 Purification by chromatography Isolation of pure 2-(Chloromethyl)-1,4-dioxa-7-thiaspiro[4.5]decane Purity >95%

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Typical Yield References
Acetalization with mercaptoalkanediols + chlorination Straightforward, uses commercially available starting materials, mild conditions Requires careful control of acid catalyst and moisture 80-95% overall
FeCl3-promoted Prins cyclization One-step cascade, high diastereoselectivity Mostly demonstrated for oxygen-only spirocycles, adaptation needed for sulfur Not reported for this compound
Allylsilane-promoted spiroannulation Enables construction of complex spiro skeletons Multi-step, requires specialized reagents Moderate

Research Findings and Notes

  • The substitution of oxygen atoms with sulfur in the spiro ring affects biological activity and receptor affinity, emphasizing the importance of precise synthetic control.
  • Microwave-assisted alkylation accelerates synthesis and improves yields of functionalized derivatives.
  • The use of perchloric acid on silica gel as a reusable catalyst presents an environmentally friendlier and cost-effective approach compared to traditional mineral acids.
  • The chloromethyl functionality serves as a versatile handle for further derivatization in pharmaceutical intermediate synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1,4-dioxa-7-thiaspiro[4.5]decane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the sulfur atom in the compound.

Scientific Research Applications

2-(Chloromethyl)-1,4-dioxa-7-thiaspiro[4.5]decane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block in the development of pharmaceutical agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1,4-dioxa-7-thiaspiro[4.5]decane involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The pathways involved may include enzyme inhibition or activation, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Heteroatom Substitution

The biological and physicochemical properties of spirocyclic compounds are highly sensitive to heteroatom composition and substitution patterns. Below is a comparative analysis of 2-(chloromethyl)-1,4-dioxa-7-thiaspiro[4.5]decane with its analogues:

Table 1: Comparison of Key Spirocyclic Derivatives
Compound Name Heteroatoms (Positions) Key Substituent Receptor Affinity (σ1R/σ2R) Selectivity (σ2R/σ1R) Applications/Findings
1,4-Dioxa-spiro[4.5]decane derivatives O, O (1,4) Benzylpiperazine σ1R: 12.5 nM; σ2R: 150 nM 12 High σ1R selectivity
1-Oxa-4-thiaspiro[4.5]decane derivatives O, S (1,4) 4-Benzylpiperidine σ1R: 45 nM; σ2R: 145 nM 3.2 Reduced σ1R affinity vs. dioxa
1,4-Dithiaspiro[4.5]decane derivatives S, S (1,4) Chloromethyl σ1R: 1250 nM; σ2R: 50 nM 0.04 σ2R selectivity reversal
2-(Chloromethyl)-1,4-dioxa-7-thiaspiro[4.5]decane O, O (1,4); S (7) Chloromethyl Not reported N/A Potential σ2R targeting via sulfur positioning

Key Findings from Comparative Studies

Impact of Heteroatom Identity and Position
  • Oxygen-to-Sulfur Substitution : Replacing oxygen with sulfur at position 4 (e.g., 1-oxa-4-thiaspiro derivatives) reduces σ1 receptor (σ1R) affinity by 3.6-fold while maintaining σ2 receptor (σ2R) activity, suggesting sulfur’s electron-withdrawing effects disrupt σ1R interactions .
  • Dual Sulfur Substitution : 1,4-Dithiaspiro derivatives (e.g., compound 16a) exhibit a 100-fold decrease in σ1R affinity but retain σ2R binding, reversing selectivity (σ2R/σ1R = 0.04) . The target compound’s sulfur at position 7 (vs. 1 or 4) may uniquely influence receptor docking, though empirical data are pending.
Role of the Chloromethyl Group
  • The chloromethyl substituent enhances reactivity for cross-coupling or alkylation reactions. For example, 2-(chloromethyl)-1,4-dithiaspiro[4.5]decane was used to synthesize phenol derivatives via microwave-assisted nucleophilic substitution .
  • Compared to non-halogenated analogues (e.g., tert-butyl-substituted spiro compounds), the chloromethyl group improves aqueous solubility and bioavailability, critical for central nervous system (CNS) drug candidates .
Binding Mode and Selectivity
  • Spiro scaffolds with piperazine or aryloxyethylamine substituents (e.g., Franchini et al.’s ligands) anchor to serotonin 5-HT1A receptors via interactions between the basic nitrogen and Asp115. The chloromethyl group’s position may sterically hinder or stabilize similar interactions .
  • In σ receptor studies, sulfur placement (e.g., 1,4-dithiaspiro vs. 1,4-dioxa) significantly alters binding poses. The target compound’s sulfur at position 7 could occupy a distinct subpocket, modulating selectivity .

Biological Activity

2-(Chloromethyl)-1,4-dioxa-7-thiaspiro[4.5]decane is an organic compound with a unique spiro structure that incorporates both oxygen and sulfur atoms. This structural configuration is significant for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

  • Molecular Formula : C9H15ClO2
  • Molar Mass : 190.67 g/mol
  • Density : 1.15 g/cm³
  • Boiling Point : 272°C
  • Flash Point : 106°C

Antimicrobial Properties

Research indicates that 2-(Chloromethyl)-1,4-dioxa-7-thiaspiro[4.5]decane exhibits significant antimicrobial activity against various pathogens. The compound's mechanism of action may involve disrupting bacterial cell walls or interfering with metabolic processes essential for microbial survival.

Pathogen TypeActivity LevelReference
Gram-positive BacteriaModerate
Gram-negative BacteriaHigh
FungiLow

Cytotoxicity Studies

Cytotoxicity of this compound has been evaluated using various cancer cell lines. The results are expressed as IC50 values, indicating the concentration required to inhibit cell growth by 50%.

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)20

These findings suggest that 2-(Chloromethyl)-1,4-dioxa-7-thiaspiro[4.5]decane possesses notable cytotoxic effects, making it a candidate for further development in anticancer therapies.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets within cells. For instance, docking studies have indicated potential interactions with soluble epoxide hydrolase (sEH), a target involved in various physiological processes including blood pressure regulation and inflammation control. Inhibition of sEH by derivatives of this compound has shown promise in reducing hypertension in animal models, suggesting a therapeutic application in cardiovascular diseases .

Case Studies

  • Hypertension Treatment : A study demonstrated that derivatives of spiro compounds similar to 2-(Chloromethyl)-1,4-dioxa-7-thiaspiro[4.5]decane effectively reduced blood pressure in spontaneously hypertensive rats when administered orally at doses of 30 mg/kg . This suggests a potential application in managing hypertension through sEH inhibition.
  • Neuroprotective Activity : Another investigation into similar compounds revealed that modifications to the spiro structure enhanced neuroprotective effects against oxidative stress in neuronal cell cultures . This highlights the versatility of spiro compounds in treating neurological disorders.

Q & A

Q. How is 2-(Chloromethyl)-1,4-dioxa-7-thiaspiro[4.5]decane typically synthesized in laboratory settings?

The synthesis involves multi-step processes, including cyclization and functionalization. A common approach starts with the formation of the spirocyclic backbone via acid-catalyzed cyclization of a diol or dithiol precursor, followed by chloromethylation using reagents like chloromethyl ethers or thioethers. Purification often employs column chromatography (silica gel) or recrystallization to isolate the product . Critical parameters include reaction temperature (optimized between 0°C to 60°C) and stoichiometric control to minimize byproducts like epoxides or over-chlorinated derivatives .

Q. What spectroscopic methods are most effective for characterizing the spirocyclic structure of 2-(Chloromethyl)-1,4-dioxa-7-thiaspiro[4.5]decane?

Key techniques include:

  • NMR Spectroscopy : 1H and 13C NMR to confirm the spirocyclic structure and chloromethyl group placement. Coupling constants in 2D COSY and NOESY experiments resolve stereochemical ambiguities .
  • IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretch at ~600-800 cm⁻¹ and ether/thioether bands) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves absolute configuration and bond angles, particularly for novel derivatives .

Q. What are the primary chemical reactivity patterns observed in 2-(Chloromethyl)-1,4-dioxa-7-thiaspiro[4.5]decane due to its chloromethyl group?

The chloromethyl group undergoes nucleophilic substitution (e.g., with amines, thiols) and elimination reactions under basic conditions. For example:

  • Substitution : Reacts with piperidine or azide ions to form amine- or azide-functionalized derivatives, useful in drug discovery .
  • Elimination : Forms alkenes under strong bases (e.g., KOH/EtOH), altering the spirocyclic scaffold .
  • Oxidation : The thiaspiro ring may oxidize to sulfoxides/sulfones, requiring inert atmospheres for stability .

Advanced Research Questions

Q. How can researchers identify and validate biological targets for 2-(Chloromethyl)-1,4-dioxa-7-thiaspiro[4.5]decane in pharmacological studies?

  • Binding Assays : Use radiolabeled or fluorescent probes to screen against receptor libraries (e.g., GPCRs, ion channels) .
  • Enzyme Inhibition Studies : Test activity against kinases, proteases, or cytochrome P450 isoforms via kinetic assays (e.g., fluorescence resonance energy transfer, FRET) .
  • Computational Docking : Molecular docking (AutoDock, Schrödinger) predicts interactions with targets like spirocyclic-sensitive enzymes (e.g., dehydrogenases) .
  • In Vivo Validation : Zebrafish or murine models assess bioavailability and toxicity .

Q. What experimental strategies are recommended for establishing structure-activity relationships (SAR) for derivatives of 2-(Chloromethyl)-1,4-dioxa-7-thiaspiro[4.5]decane?

  • Analog Synthesis : Modify the chloromethyl group (e.g., replace with bromomethyl or hydroxymethyl) and vary the spirocyclic ring substituents (e.g., tert-butyl, phenyl) .
  • Biological Profiling : Compare IC50 values across analogs in target-specific assays (e.g., antimicrobial, anticancer screens) .
  • Computational SAR : Use QSAR models (e.g., CoMFA, CoMSIA) to correlate electronic (HOMO/LUMO) and steric parameters with activity .

Q. What methodologies are suitable for analyzing the stability and degradation pathways of 2-(Chloromethyl)-1,4-dioxa-7-thiaspiro[4.5]decane under varying experimental conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), light (UV-Vis), and humidity (40–75% RH) .
  • Analytical Monitoring : Use HPLC-PDA or LC-MS to track degradation products (e.g., hydrolysis to diols or thiols) .
  • Kinetic Analysis : Determine half-life (t1/2) and activation energy (Ea) via Arrhenius plots .

Addressing Data Contradictions

Q. How should researchers address discrepancies in reported biological activities of 2-(Chloromethyl)-1,4-dioxa-7-thiaspiro[4.5]decane across different studies?

  • Orthogonal Assays : Validate activity using independent methods (e.g., SPR alongside enzyme assays) .
  • Batch Analysis : Compare purity (via HPLC) and stereochemical consistency (via chiral chromatography) between studies .
  • Contextual Factors : Account for differences in cell lines (e.g., HEK293 vs. HeLa), solvent systems (DMSO vs. saline), or assay pH .

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